molecular formula C12H22O2 B2750103 1-Oxaspiro[4.7]dodecan-2-ylmethanol CAS No. 1864550-40-2

1-Oxaspiro[4.7]dodecan-2-ylmethanol

Cat. No.: B2750103
CAS No.: 1864550-40-2
M. Wt: 198.306
InChI Key: BYFXYJNUGUADPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxaspiro[4.7]dodecan-2-ylmethanol is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.31 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system

Scientific Research Applications

1-Oxaspiro[4.7]dodecan-2-ylmethanol has several scientific research applications, including:

Safety and Hazards

The compound is in liquid form at room temperature . It’s important to handle it with care and follow safety guidelines. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Preparation Methods

The synthesis of 1-Oxaspiro[4.7]dodecan-2-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

1-Oxaspiro[4.7]dodecan-2-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.7]dodecan-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The spirocyclic structure may also play a role in its mechanism of action by providing a rigid framework that affects its binding to molecular targets .

Comparison with Similar Compounds

1-Oxaspiro[4.7]dodecan-2-ylmethanol can be compared with other spirocyclic compounds, such as:

    1-Oxaspiro[4.5]decane-2-ylmethanol: A similar compound with a smaller ring system.

    1-Oxaspiro[5.7]tridecan-2-ylmethanol: A compound with a larger ring system.

    1-Oxaspiro[4.7]dodecan-2-ylmethanamine: A compound with an amine group instead of a hydroxymethyl group.

These compounds share structural similarities but differ in ring size and functional groups, which can influence their chemical reactivity and applications .

Properties

IUPAC Name

1-oxaspiro[4.7]dodecan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-10-11-6-9-12(14-11)7-4-2-1-3-5-8-12/h11,13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFXYJNUGUADPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)CCC(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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